Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]ethanimidate hydrochloride

Agrochemical synthesis Process chemistry SDHI fungicide intermediates

Sourcing the correct fluopyram intermediate is critical: acetonitrile or amine analogs fail in amidine formation. This imidate ester (CAS 1432053-81-0) enables direct, mild condensation to bioactive pharmacophores. • Core scaffold: 3-chloro-5-trifluoromethyl-pyridine (essential for SDHI binding) • Imidate vs. nitrile: 48.1% total yield vs. lower-yielding routes • ≥95% purity: Certified for QC reference standards & HPLC method development • HCl salt: Enhanced bench stability for Pinner reaction optimization

Molecular Formula C10H11Cl2F3N2O
Molecular Weight 303.11 g/mol
CAS No. 1432053-81-0
Cat. No. B1407121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]ethanimidate hydrochloride
CAS1432053-81-0
Molecular FormulaC10H11Cl2F3N2O
Molecular Weight303.11 g/mol
Structural Identifiers
SMILESCCOC(=N)CC1=C(C=C(C=N1)C(F)(F)F)Cl.Cl
InChIInChI=1S/C10H10ClF3N2O.ClH/c1-2-17-9(15)4-8-7(11)3-6(5-16-8)10(12,13)14;/h3,5,15H,2,4H2,1H3;1H
InChIKeyWVJGPWZRQZQFOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]ethanimidate Hydrochloride – Fluopyram Intermediate


Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]ethanimidate hydrochloride (CAS 1432053-81-0) is a substituted pyridine derivative featuring a 3-chloro-5-trifluoromethyl-pyridine core and an ethyl ethanimidate moiety in its hydrochloride salt form [1]. This compound serves as a pivotal advanced intermediate in the synthesis of fluopyram, a high-value succinate dehydrogenase inhibitor (SDHI) fungicide developed by Bayer CropScience [2]. The imidate ester functionality distinguishes it from earlier-stage intermediates such as the acetonitrile or ethylamine variants, offering a unique reactivity profile for downstream condensation and amidine formation.

Workflow

Fluopyram late-stage synthesis

Imidate ester route to SDHI fungicide

Key functionality

Imidate ester reactivity

Direct amidine formation under mild conditions

Selection context

Hydrochloride salt form

Stable handling for process development

Structural Analog Substitution Risk


Generic substitution among intermediates within the fluopyram synthetic pathway is highly risky due to fundamental differences in functional group reactivity. The imidate ester group (-C(=NH)OEt) in this compound undergoes distinct nucleophilic addition-elimination reactions that are not possible with the corresponding acetonitrile (-CH₂CN), ethylamine (-CH₂CH₂NH₂), or acetate ester (-CH₂COOEt) analogs [1]. Specifically, the imidate ester can be directly converted to amidines under mild conditions, a transformation critical for generating bioactive pharmacophores. The 3-chloro-5-trifluoromethyl substitution pattern is also essential; the chlorine atom at position 3 and the trifluoromethyl group at position 5 are both required for the final fluopyram molecule's SDHI binding affinity [2]. Using a regioisomeric or differently functionalized intermediate introduces impurities that require costly repurification or leads to complete synthetic failure.

Imidate ester

May not be replaced by acetonitrile or ethylamine analogs

Acetonitrile / ethylamine analogs

Imidate ester enables direct one-step amidine formation; nitrile and amine precursors require multi-step sequences or forcing conditions, altering synthetic efficiency.

3-Cl,5-CF₃ regioisomer

Regioisomeric intermediates cannot be interchanged

2-Cl or 3,5-dichloro regioisomers

Incorrect substitution pattern propagates through synthesis, leading to final product with significantly reduced SDHI binding affinity.

Ethyl ester analog

Imidate electrophilicity may not transfer to ester

Ethyl ester (CAS 1053656-47-5)

Imidate ester is approximately 10³-fold more electrophilic toward amines; ester requires activating agents or elevated temperatures for comparable transformations.

Quantitative Differentiation Evidence


Imidate Ester vs. Direct Amidation: Synthesis Yield

The synthesis of fluopyram via the imidate ester intermediate (CAS 1432053-81-0) achieves a higher overall yield compared to alternative routes that bypass this intermediate. The optimized process sequence — condensation of 2,3-dichloro-5-(trifluoromethyl)pyridine with ethyl cyanoacetate, decarboxylation to the acetonitrile, reduction to the ethylamine, and final amidation — delivers a total fluopyram yield of 48.1% (based on the starting dichloropyridine) [1]. In contrast, direct amidation routes that do not proceed through the purified imidate ester intermediate typically report total yields below 35% due to side reactions and difficult separations [2].

Synthesis yield
Cross-study

48.1% vs <35% total yield to fluopyram

Supports pathway efficiency review

Multi-step from 2,3-dichloro-5-(trifluoromethyl)pyridine

Agrochemical synthesis Process chemistry SDHI fungicide intermediates

Commercial Purity Benchmarking vs. Closest Analogs

The target compound is commercially available from dedicated research chemical suppliers such as TRC (Toronto Research Chemicals) as catalog number E112905, with a certified purity of ≥95% and pricing at $315.00 per 250 mg and $525.00 per 500 mg [1]. This represents a premium over the more commoditized ethylamine analog (2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine hydrochloride, CAS 326816-37-9), which is available from multiple Chinese suppliers at approximately $50–100 per gram but typically at 95–97% purity with variable batch-to-batch consistency . The imidate ester's higher unit price reflects its position as a late-stage, high-value intermediate requiring specialized handling.

Commercial purity & cost
Cross-study

≥95% purity; higher unit cost vs. bulk analogs

Supports procurement planning

Research-scale catalog pricing context

Chemical procurement Intermediate sourcing Quality assurance

Imidate vs. Acetonitrile Reactivity in Amidine Synthesis

The imidate ester group in this compound enables direct, one-step conversion to amidines under mild conditions (e.g., reaction with primary amines at 25–60°C), a transformation that requires harsh forcing conditions (e.g., P₂S₅, 100°C+) or multi-step sequences when starting from the corresponding acetonitrile intermediate (CAS 157764-10-8) [1]. The imidate ester's electrophilicity is approximately 10³ times greater toward amine nucleophiles compared to the corresponding ethyl ester (CAS 1053656-47-5), based on well-established structure-reactivity relationships for imidate electrophiles [2]. This enhanced reactivity permits late-stage diversification into amidine-containing bioactive scaffolds that are inaccessible or low-yielding from the ester or nitrile precursors.

Amidine synthesis reactivity
Class-level

~10³-fold higher electrophilicity vs. ethyl ester

Supports synthesis method selection

Pinner-type reaction at 25–60°C; data to verify

Synthetic methodology Amidine synthesis Functional group interconversion

3-Chloro-5-CF₃ Substitution: Critical for SDHI Binding

The specific 3-chloro-5-trifluoromethyl substitution pattern on the pyridine ring is essential for the SDHI binding affinity of the ultimate product fluopyram. Fluopyram inhibits Fusarium virguliforme SDH with an EC₅₀ of 3.35 µg/mL [1]. Any deviation in the substitution pattern — such as the 2-chloro isomer or the 3,5-dichloro analog — results in a >10-fold loss in SDHI potency [2]. Because the imidate ester intermediate (CAS 1432053-81-0) carries the correct 3-chloro-5-CF₃ geometry installed at an early stage, it guarantees that the final active ingredient retains the required pharmacophore. Use of regioisomeric intermediates would propagate the wrong substitution pattern through the synthesis, leading to an inactive final product.

SDHI binding requirement
Class-level

>10-fold potency loss with incorrect regioisomer

Supports regioisomer identity verification

Fluopyram EC₅₀ 3.35 µg/mL against F. virguliforme

Agrochemical SAR SDHI fungicide binding Regiochemical control

Validated Application Scenarios


Large-Scale Synthesis of Fluopyram

This compound is the optimal late-stage intermediate for manufacturing fluopyram at industrial scale. The 48.1% total yield achieved through the imidate ester pathway [1] directly translates to lower cost of goods, making it the preferred route for agrochemical producers. Procuring this intermediate from qualified suppliers ensures batch-to-batch consistency in the final active ingredient.

Pyridine-Amidine Libraries for Medicinal Chemistry

Research groups synthesizing amidine-based kinase inhibitors or SDHI analogs can use this imidate ester as a versatile diversification point. The enhanced electrophilicity of the imidate group enables rapid parallel synthesis of amidine libraries under mild conditions [2], significantly accelerating SAR exploration compared to routes starting from the corresponding nitrile or ester.

Analytical Reference Standard for Fluopyram QC

Due to its defined structure and commercial availability at ≥95% purity [3], this compound serves as a certified reference standard for HPLC method development and impurity profiling in fluopyram manufacturing quality control laboratories.

Pinner Reaction Optimization for Process Chemistry

The imidate ester's stability as a hydrochloride salt makes it an ideal model substrate for studying Pinner reaction conditions (solvent, temperature, catalyst) to optimize amidine formation yields [2]. This is directly relevant to developing greener, higher-yielding routes to agrochemical and pharmaceutical amidines.

Application
Selection Property
Validation Focus
Large-scale fluopyram synthesis
Imidate ester pathway efficiency
Total synthesis yield and batch consistency
Amidine library synthesis
Imidate electrophilicity
Pinner reaction conditions and scope
Fluopyram QC reference standard
Defined structure and purity
HPLC method suitability
Pinner reaction process development
Hydrochloride salt stability
Green chemistry amidine formation
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